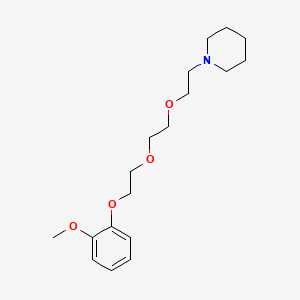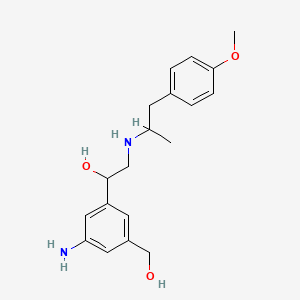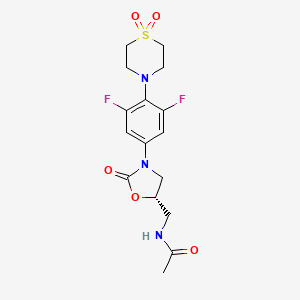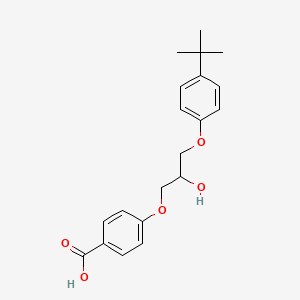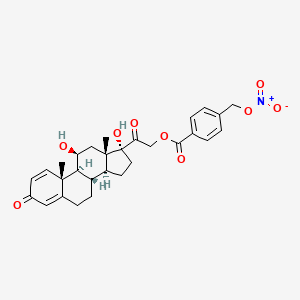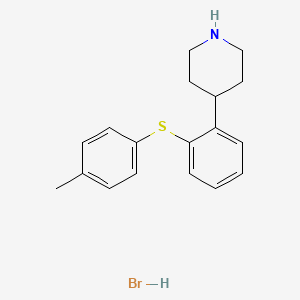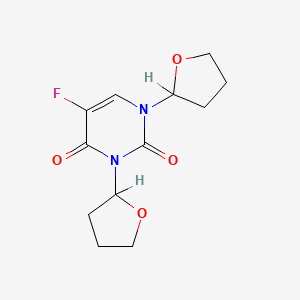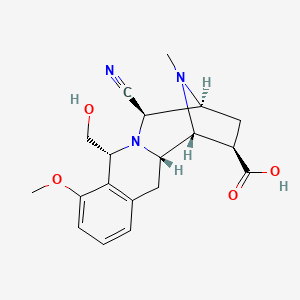
DX-52-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DX-52-1 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
1. Clinical Trial in Cancer Treatment
A Phase I clinical trial was conducted on DX-52-1 (7-cyanoquinocarcinol) in patients with refractory solid malignancies. This study aimed to determine the maximum tolerated dose, principal toxicities, and pharmacokinetic behavior of DX-52-1. However, the drug was poorly tolerated even at the maximum tolerated dose, with gastrointestinal toxicities being predominant. The study concluded that DX-52-1, as given by this schedule, did not warrant further investigation in phase II studies due to poor tolerability, inability to achieve necessary drug levels, and lack of treatment responses (Bunnell et al., 2001).
2. Cell Migration Inhibition and Targeting Galectin-3
DX-52-1 was identified as an inhibitor of cell migration in epithelial cells, with research suggesting that its cellular effects result from the targeting of radixin and the multifunctional carbohydrate-binding protein galectin-3. This study expanded the understanding of DX-52-1's protein targets and its role in inhibiting cell migration, suggesting its potential as a therapeutic agent in conditions where cell migration is a factor (Kahsai et al., 2008).
3. Impact on Radixin and Cell Adhesion
Further research into the effect of DX-52-1 on cell migration identified radixin as a relevant molecular target. DX-52-1 binds specifically and covalently to radixin's C-terminal region, disrupting radixin's interactions with both actin and the cell adhesion molecule CD44. This disruption impacts cell migration and adhesion, highlighting DX-52-1's potential applications in influencing these cellular processes (Kahsai et al., 2006).
Propriétés
Numéro CAS |
96251-59-1 |
|---|---|
Nom du produit |
DX-52-1 |
Formule moléculaire |
C19-H23-N3-O4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)/t11-,12+,13+,14+,15+,18-/m1/s1 |
Clé InChI |
YGWHMSNGVVTUIT-XZTJDVGNSA-N |
SMILES isomérique |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@@H](N3[C@H]2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES canonique |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Synonymes |
7-Cyanoquinocarcinol; (5R)-5,7,8,9,10,11,11aβ,12-Octahydro-5α-hydroxymethyl-7-cyano-13-methyl-4-methoxy-8β,11β-epiminoazepino[1,2-b]isoquinoline-10β-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



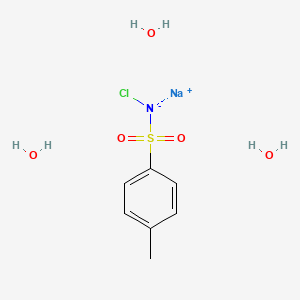
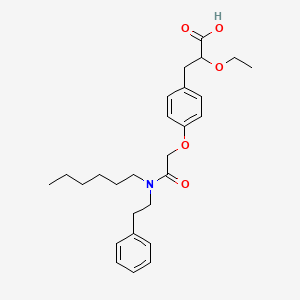
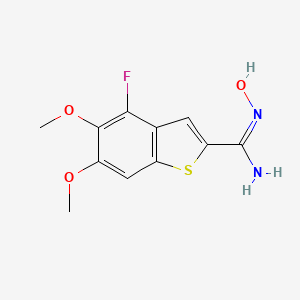
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
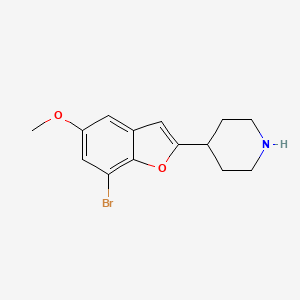
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
